Home > Products > Screening Compounds P98724 > Enkephalin, met(2)-thz(5)-glynh2(3)-
Enkephalin, met(2)-thz(5)-glynh2(3)- - 64889-79-8

Enkephalin, met(2)-thz(5)-glynh2(3)-

Catalog Number: EVT-14627925
CAS Number: 64889-79-8
Molecular Formula: C29H38N6O6S2
Molecular Weight: 630.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Enkephalin, specifically the variant Met(2)-Thz(5)-GlyNH2(3)-, is a synthetic analog of the endogenous opioid peptide enkephalin. Enkephalins are part of the body's natural pain management system and are known to bind primarily to opioid receptors, playing a significant role in modulating pain, stress responses, and various physiological functions. This particular analog incorporates modifications at positions 2 and 5 of the peptide chain, which may enhance its receptor selectivity and therapeutic potential.

Source

Enkephalins were first identified in the 1970s as endogenous peptides that interact with opioid receptors. They are derived from proenkephalin, a precursor protein that undergoes enzymatic cleavage to produce various enkephalin peptides. The synthesis of Met(2)-Thz(5)-GlyNH2(3)- is typically achieved through solid-phase peptide synthesis techniques, allowing for precise control over amino acid sequences and modifications.

Classification

Enkephalin analogs like Met(2)-Thz(5)-GlyNH2(3)- fall under the classification of opioid peptides, which are categorized based on their binding affinity for different types of opioid receptors: μ (mu), δ (delta), and κ (kappa). This specific analog is designed to exhibit enhanced activity at the μ-opioid receptor while retaining some affinity for δ receptors, making it a valuable compound in opioid research and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Met(2)-Thz(5)-GlyNH2(3)- typically employs solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The following steps outline the general process:

  1. Preparation of Solid Support: A resin is chosen that can withstand the conditions of peptide synthesis.
  2. Coupling Reactions: Protected amino acids are sequentially coupled to the resin-bound peptide chain using coupling reagents such as HBTU or DIC.
  3. Deprotection: After each coupling step, protecting groups on amino acids are removed to allow for further reactions.
  4. Cleavage: Once the desired sequence is achieved, the completed peptide is cleaved from the resin and purified, typically via high-performance liquid chromatography (HPLC).

Technical Details

The incorporation of specific modifications at positions 2 (Methionine) and 5 (Thiazolidine) enhances the stability and bioactivity of the peptide. The use of thiazolidine may improve binding affinity and selectivity toward μ-opioid receptors.

Molecular Structure Analysis

Structure

The molecular structure of Met(2)-Thz(5)-GlyNH2(3)- can be represented as follows:

  • Amino Acid Sequence: Met-Thz-Gly
  • Modifications: Methionine at position 2, Thiazolidine at position 5, and an amide group at position 3.

Data

The molecular formula for this compound can be derived from its sequence:

  • Molecular Weight: Approximately 500 Da (exact value depends on specific modifications).
Chemical Reactions Analysis

Reactions

Met(2)-Thz(5)-GlyNH2(3)- can undergo several chemical reactions typical for peptides, including:

  1. Hydrolysis: Under acidic or basic conditions, leading to breakdown into constituent amino acids.
  2. Oxidation: Particularly affecting sulfur-containing residues like Methionine.
  3. Receptor Binding: Interaction with μ-opioid receptors leading to conformational changes that trigger intracellular signaling pathways.

Technical Details

The stability of this compound in physiological conditions is crucial for its efficacy as an analgesic agent. Studies often employ receptor binding assays to evaluate its potency compared to natural enkephalins.

Mechanism of Action

Process

The mechanism by which Met(2)-Thz(5)-GlyNH2(3)- exerts its effects involves binding to μ-opioid receptors located in the central nervous system. Upon binding:

  1. Receptor Activation: The receptor undergoes a conformational change.
  2. Signal Transduction: This activates intracellular G-proteins, leading to inhibition of adenylate cyclase activity.
  3. Physiological Effects: Resulting in decreased neuronal excitability and modulation of pain perception.

Data

Studies have shown that modifications in enkephalins can lead to significant variations in their binding affinities and efficacy at opioid receptors, impacting their therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Sensitive to hydrolysis; stability can be enhanced through structural modifications.
  • Melting Point: Specific melting points vary based on purity but generally range between 150-200 °C.

Relevant analyses include NMR spectroscopy to confirm structure and purity assessments through mass spectrometry.

Applications

Scientific Uses

Met(2)-Thz(5)-GlyNH2(3)- has potential applications in various fields:

  1. Pain Management Research: As a model compound for studying opioid receptor interactions and developing new analgesics.
  2. Pharmacological Studies: To investigate receptor specificity and activity profiles compared to natural enkephalins.
  3. Therapeutic Development: Potential use in creating more effective pain relief medications with fewer side effects than traditional opioids.
Structural Classification and Biosynthesis

Core Peptide Architecture of Enkephalin Derivatives

The compound "Enkephalin, met(2)-thz(5)-glynh2(3)-" is a structurally engineered analog of the endogenous pentapeptide enkephalin (Tyr-Gly-Gly-Phe-Leu/Met). Its core architecture features three strategic modifications:

  • Position 2: Methionine substitution with D-Threonine (D-Thr²), altering side-chain chirality.
  • Position 5: Replacement of leucine/methionine with a thiazole (Thz⁵) heterocycle.
  • Position 3: Glycine amidation (GlyNH₂³) at the C-terminus.

These modifications transform the canonical enkephalin scaffold into a conformationally constrained, metabolically stabilized ligand while preserving opioid receptor affinity [1] [3].

Stereochemical Modifications in D-Thr² and Thz⁵ Residues

The D-Thr² substitution introduces a chiral center with R configuration, which inverses the natural L-amino acid geometry. This enantiomeric shift:

  • Reduces enzymatic degradation by minimizing recognition by aminopeptidases that cleave L-configured substrates [6].
  • Enhances receptor selectivity by stabilizing a β-turn conformation essential for δ-opioid receptor (DOR) binding. Molecular dynamics simulations reveal that D-Thr² promotes hydrogen bonding between Tyr¹ carbonyl and Phe⁴ amide groups, mimicking bioactive conformations of cyclic enkephalin analogs like DPDPE [9].

The Thz⁵ residue replaces the C-terminal amino acid with a rigid heterocycle. This non-canonical modification:

  • Eliminates peptide bond vulnerability between residues 4 and 5, as Thz⁵ lacks a hydrolyzable amide group.
  • Augments hydrophobic interactions with receptor subpockets via its aromatic ring system, increasing binding affinity 3-fold compared to Leu-enkephalin (Ki = 12.9 nM vs. 38.4 nM) [6] [9].

Table 1: Structural Modifications and Their Biochemical Roles

PositionModificationStructural ConsequenceFunctional Impact
2D-ThreonineChirality inversion; β-turn stabilizationEnhanced DOR affinity; aminopeptidase resistance
3GlyNH₂ (amidation)C-terminal charge neutralizationCarboxypeptidase resistance
5Thiazole heterocycleRigid aromatic scaffold; amide bond eliminationHydrophobic receptor interactions; protease evasion

Terminal Amidation (GlyNH₂³) and Its Impact on Stability

C-terminal amidation at Gly³ replaces the native carboxylate (-COOH) with a carboxamide (-CONH₂). This modification:

  • Neutralizes negative charge, enhancing blood-brain barrier (BBB) penetration by increasing logP by 0.8 units [5].
  • Confers resistance to carboxypeptidases, which require free C-terminal carboxyl groups for hydrolysis. In vitro plasma stability assays show a half-life increase from 2.1 minutes (Leu-enkephalin) to >45 minutes for the amidated analog [6] [10].
  • Preserves hydrogen-bonding capacity analogous to the native glycine residue, maintaining receptor contact points without steric disruption [9].

Biosynthetic Pathways of Enkephalin Analogs

Pro-Enkephalin Precursor Processing and Post-Translational Modifications [1]

Natural enkephalins derive from the proenkephalin (PENK) precursor (267 amino acids in humans), which undergoes tissue-specific proteolytic cleavage:

  • Signal peptide removal in the endoplasmic reticulum.
  • Proteolytic maturation by prohormone convertases (PC1/PC2) at dibasic residues (e.g., Lys-Arg, Arg-Arg).
  • C-terminal amidation via peptidylglycine α-amidating monooxygenase (PAM) [1] [5].

For synthetic analogs like "met(2)-thz(5)-glynh2(3)-", biosynthesis leverages solid-phase peptide synthesis (SPPS) with Fmoc chemistry:

  • Stepwise assembly on Rink amide resin to enforce C-terminal amidation.
  • Non-canonical amino acid incorporation: D-Thr-OH and Fmoc-Thz-COOH coupled at positions 2 and 5.
  • Cu(I)-catalyzed azide-alkyne cyclization (CuAAC) may be used if cyclization is required, though this analog is linear [9].

Table 2: Biosynthetic Pathway Comparison

StageNative EnkephalinSynthetic Analog
PrecursorProenkephalin (PENK gene product)Fmoc-Rink amide resin
Cleavage/ActivationPC1/PC2 proteases; PAM enzymeTFA cleavage from resin; side-chain deprotection
Key ModificationsTyrosine sulfation; N-acetylationD-Thr² SPPS coupling; Thz⁵ incorporation
Yield0.01–0.1% in adrenal medulla extracts75–85% crude purity post-SPPS

Enzymatic Hydrolysis Resistance via Non-Canonical Amino Acid Substitutions

The analog’s stability stems from evading three primary peptidases:

  • Aminopeptidase N (APN): D-Thr² sterically hinders N-terminal recognition, reducing cleavage kinetics by 92% versus L-configured analogs [2] [6].
  • Neutral endopeptidase (NEP): The Thz⁵ heterocycle lacks the amide bond typically hydrolyzed between Phe⁴-Leu⁵, extending half-life in renal microsomes to 120 minutes (vs. 8 minutes for Leu-enkephalin) [2] [10].
  • Carboxypeptidase Y (CPY): GlyNH₂³ amidation prevents C-terminal carboxyl recognition, abolishing hydrolysis in plasma studies [6].

Metabolic stability assays confirm:

80% intact compound after 1-hour incubation in rat plasma, compared to <5% for unmodified enkephalin [6] [9].

Table 3: Enzymatic Evasion Mechanisms

EnzymeTarget Site in Canonical EnkephalinAnalog ModificationEvasion Mechanism
Aminopeptidase N (APN)Tyr¹-Gly² bondD-Thr² stereochemistryChirality mismatch with active site
Neutral endopeptidase (NEP)Phe⁴-Leu⁵ bondThz⁵ heterocycleAbsence of scissile amide bond
Carboxypeptidase Y (CPY)C-terminal carboxyl of Leu⁵/Met⁵GlyNH₂³ amidationNeutralized C-terminus; steric occlusion

Properties

CAS Number

64889-79-8

Product Name

Enkephalin, met(2)-thz(5)-glynh2(3)-

IUPAC Name

(4R)-3-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-2-oxoethyl]amino]-3-phenylpropanoyl]-1,3-thiazolidine-4-carboxamide

Molecular Formula

C29H38N6O6S2

Molecular Weight

630.8 g/mol

InChI

InChI=1S/C29H38N6O6S2/c1-42-12-11-22(33-27(39)21(30)13-19-7-9-20(36)10-8-19)28(40)34-25(37)15-32-23(14-18-5-3-2-4-6-18)29(41)35-17-43-16-24(35)26(31)38/h2-10,21-24,32,36H,11-17,30H2,1H3,(H2,31,38)(H,33,39)(H,34,37,40)/t21-,22+,23-,24-/m0/s1

InChI Key

IGQZIZBAABAEEU-KIHHCIJBSA-N

Canonical SMILES

CSCCC(C(=O)NC(=O)CNC(CC1=CC=CC=C1)C(=O)N2CSCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CSCC[C@H](C(=O)NC(=O)CN[C@@H](CC1=CC=CC=C1)C(=O)N2CSC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.